molecular formula C8H11FO2 B13474285 Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate

Cat. No.: B13474285
M. Wt: 158.17 g/mol
InChI Key: CTFNGDWVDPGOHE-UHFFFAOYSA-N
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Description

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of a fluorine atom and a methylidene group attached to the cyclopentane ring, along with a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate can be achieved through various synthetic routes. One common method involves the fluorination of a cyclopentane derivative followed by esterification. The reaction conditions typically include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions. The esterification step can be carried out using methanol and a suitable acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The methylidene group may also play a role in modulating the compound’s reactivity and stability. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-fluorocyclopropane-1-carboxylate
  • Methyl 1-trifluoromethyl-1-cyclopropanecarboxylate
  • Methyl 1-fluoro-2-methylidenecyclopentane-1-carboxylate

Uniqueness

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate is unique due to the specific positioning of the fluorine and methylidene groups on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11FO2

Molecular Weight

158.17 g/mol

IUPAC Name

methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate

InChI

InChI=1S/C8H11FO2/c1-6-3-4-8(9,5-6)7(10)11-2/h1,3-5H2,2H3

InChI Key

CTFNGDWVDPGOHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=C)C1)F

Origin of Product

United States

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